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molecular formula C11H12BrN5O B8390468 4-[2-(4-Bromo-imidazol-1-yl)-pyrimidin-4-yl]-morpholine

4-[2-(4-Bromo-imidazol-1-yl)-pyrimidin-4-yl]-morpholine

Cat. No. B8390468
M. Wt: 310.15 g/mol
InChI Key: SEAKEKGYPPWMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

To a cooled (0° C.) solution of 4-bromo-1-H-imidazole (0.8 g, 4.0 mmol) in anhydrous DMF (5.0 mmol) was added NaH (60% dispersion in mineral oil, 0.176 g, 4.4 mmol) in a portionwise fashion over 10 minutes. When gas evolution had ceased, 4-(2-Chloro-pyrimidin-4-yl)-morpholine (21)(0.79 g, 4.00 mmol) was added and the mixture heated under the influence of microwave radiation (120° C., 14 min, fixed hold time, pre-stirring 10 seconds, high absorption setting). Water (14 ml) was added to the reaction mixture which caused a precipitate to form. The precipitate was removed by filtration, washed with water (10 ml) and dried in a desiccator to give the title compound (1.17 g, 94.4%) in suitably clean form to be used without any further purification. m/z (LC-MS, ESP): 310 [M+H]+, R/T=3.79 mins
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.176 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
94.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.CN(C=O)C.[H-].[Na+].Cl[C:15]1[N:20]=[C:19]([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:18]=[CH:17][N:16]=1>O>[Br:1][C:2]1[N:3]=[CH:4][N:5]([C:15]2[N:20]=[C:19]([N:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)[CH:18]=[CH:17][N:16]=2)[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC=1N=CNC1
Name
Quantity
5 mmol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.176 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.79 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)N1CCOCC1
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water (10 ml)
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CN(C1)C1=NC=CC(=N1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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